molecular formula C13H10N2O B13690000 2-Methyl-5-(3-quinolyl)oxazole

2-Methyl-5-(3-quinolyl)oxazole

Cat. No.: B13690000
M. Wt: 210.23 g/mol
InChI Key: UOPYBJJMRNHPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(3-quinolyl)oxazole is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores—an oxazole ring and a quinoline moiety—both known for their significant and diverse biological activities . The oxazole ring is a common feature in molecules with a wide spectrum of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Meanwhile, the quinoline scaffold is a cornerstone in medicinal chemistry, foundational to synthetic antibiotics and compounds with antimalarial, antitumor, and antiviral potential . The fusion of these structures into a single molecule creates a promising chemical entity for developing new therapeutic agents. The primary research value of this compound lies in its potential as a key intermediate or target structure for synthesizing novel bioactive molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the design of enzyme inhibitors. Compounds with similar hybrid architectures have been investigated as potent inhibitors of enzymes such as phosphodiesterases (PDEs) and nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are important targets for conditions ranging from inflammatory diseases to cancer . Its well-defined structure also makes it suitable for computational chemistry studies, including molecular docking and virtual screening, to predict binding affinities and identify potential biological targets. This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-5-quinolin-3-yl-1,3-oxazole

InChI

InChI=1S/C13H10N2O/c1-9-14-8-13(16-9)11-6-10-4-2-3-5-12(10)15-7-11/h2-8H,1H3

InChI Key

UOPYBJJMRNHPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 3 Quinolyl Oxazole and Its Structural Analogues

Classical and Established Synthetic Pathways to Oxazole (B20620) and Quinoline-Oxazole Rings

Traditional methods for the formation of the oxazole ring, and by extension, quinoline-oxazole systems, rely on several name reactions that have been foundational in heterocyclic chemistry. tandfonline.comsemanticscholar.org These methods typically involve the construction of the five-membered oxazole ring from acyclic precursors.

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. mdpi.com The reaction proceeds through a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), which acts as a "C2N1" synthon. mdpi.comnih.gov This reaction is known for its mild conditions and tolerance of various functional groups. mdpi.comnih.gov

The general mechanism involves the deprotonation of TosMIC by a base, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.comorganic-chemistry.org

A key application of this method in the synthesis of quinoline-oxazole systems involves the reaction of 2-chloroquinoline-3-carbaldehydes with TosMIC. mdpi.comnih.gov This reaction provides a direct route to 5-(2-chloroquinolin-3-yl)oxazole, a versatile intermediate. mdpi.comfrontiersin.org For instance, reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with TosMIC under basic conditions yields 5-(2-tosylquinolin-3-yl)oxazole in high yield. mdpi.comnih.gov This intermediate can then be subjected to further modifications, such as palladium-catalyzed reactions. mdpi.comfrontiersin.org

Table 1: Examples of Van Leusen Synthesis for Quinolyl-Oxazole Analogues

Aldehyde Precursor Reagent Product Yield Reference
2-chloroquinoline-3-carbaldehyde TosMIC 5-(2-tosylquinolin-3-yl)oxazole 83% mdpi.comnih.gov

Table data is compiled from multiple sources providing examples of the Van Leusen reaction for synthesizing quinoline-oxazole precursors.

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classical method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The process is fundamentally a dehydration reaction that proceeds under mild conditions. ijpsonline.comwikipedia.org The starting cyanohydrin is typically derived from another aldehyde, and both reactants are usually aromatic. wikipedia.org

The mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This intermediate then reacts with the aldehyde, leading to a cyclization and subsequent loss of water to form the oxazole ring. wikipedia.org While a foundational method, its application to complex substrates like quinoline (B57606) derivatives may be limited, and other cyclodehydration methods are often preferred. ijpsonline.com

Related cyclodehydration reactions are central to many oxazole syntheses. These reactions generally involve the removal of a water molecule from an acyclic precursor to form the heterocyclic ring. nih.govacs.org For example, the direct conversion of various amides to azaheterocycles can be achieved through activation with agents like trifluoromethanesulfonic anhydride, followed by cyclodehydration. nih.govresearchgate.net

The Bredereck reaction provides a route to oxazole derivatives by reacting α-haloketones with amides or formamide. ijpsonline.comijpsonline.comderpharmachemica.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles and is considered an efficient and clean process. ijpsonline.comijpsonline.com An improvement on this method utilizes α-hydroxyketones as starting materials. ijpsonline.com For example, reacting an α-chloroketone with urea (B33335) can produce a 2-aminooxazole derivative. cutm.ac.in Although a general and robust method, its specific application for the synthesis of 2-Methyl-5-(3-quinolyl)oxazole would require a suitable quinoline-containing α-haloketone or amide.

The Robinson-Gabriel synthesis is another classical method that forms oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. tandfonline.comwikipedia.orgsynarchive.com The reaction requires a cyclodehydrating agent, with sulfuric acid and polyphosphoric acid being traditionally used. ijpsonline.comatlanchimpharma.com

The mechanism involves the protonation of the amide or keto oxygen, followed by nucleophilic attack from the other oxygen to form a cyclic intermediate, which then dehydrates to the oxazole. cutm.ac.in The starting 2-acylamino-ketone can be prepared via methods like the Dakin-West reaction. wikipedia.org

Modern variations of this synthesis have been developed to allow for milder reaction conditions. A notable modification by Wipf and Miller uses triphenylphosphine (B44618) (PPh₃) and iodine in the presence of triethylamine, avoiding the need for strong acids. wikipedia.orgatlanchimpharma.com This has expanded the scope and functional group tolerance of the Robinson-Gabriel synthesis. wikipedia.org

Table 2: Common Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Reagent Type Reference
Concentrated Sulfuric Acid (H₂SO₄) Strong Acid ijpsonline.comwikipedia.org
Polyphosphoric Acid (PPA) Strong Acid ijpsonline.comatlanchimpharma.com
Phosphorus Pentachloride (PCl₅) Dehydrating Agent ijpsonline.comatlanchimpharma.com
Phosphorus Oxychloride (POCl₃) Dehydrating Agent ijpsonline.comatlanchimpharma.com
Trifluoroacetic Anhydride (TFAA) Anhydride/Acid wikipedia.orgatlanchimpharma.com

This table summarizes various reagents used to effect the cyclodehydration step in the Robinson-Gabriel synthesis.

Modern and Advanced Synthetic Strategies

More recent synthetic strategies leverage the power of transition-metal catalysis to construct quinoline-oxazole scaffolds with high efficiency and regioselectivity. These methods often offer milder reaction conditions, broader substrate scope, and access to more complex molecular architectures compared to classical approaches. rsc.orgresearchgate.net

Transition metals like palladium, gold, and copper are exceptionally versatile catalysts for forming C-C and C-heteroatom bonds, which are crucial for synthesizing heterocyclic systems. rsc.orgchim.it

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. In the context of quinoline-oxazoles, it has been effectively used in multicomponent reactions. For example, the 5-(2-chloroquinolin-3-yl)oxazole intermediate, synthesized via the Van Leusen reaction, can undergo a palladium-catalyzed three-component reaction with isocyanides and water. frontiersin.org This process, using a catalyst like palladium(II) acetate, results in the formation of 3-(oxazol-5-yl)quinoline-2-carboxamides in high yields. frontiersin.org This strategy demonstrates a powerful combination of classical ring formation followed by modern metal-catalyzed functionalization.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. d-nb.info This reactivity has been harnessed for oxazole synthesis. One advanced method is the gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, such as an N-oxide. organic-chemistry.org Specifically, using 8-methylquinoline (B175542) N-oxide as the oxidant allows for the synthesis of 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org The proposed mechanism often involves the generation of an α-oxo gold carbene intermediate which is then intercepted by the nitrile to initiate the cyclization cascade. d-nb.info

Copper-Catalyzed Reactions: Copper catalysis offers an economical and efficient alternative for constructing oxazole rings. Various copper-catalyzed reactions have been developed, including the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to produce trisubstituted oxazoles. organic-chemistry.orgacs.org Another approach involves a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization. organic-chemistry.org Copper(II) triflate has also been used to catalyze the reaction between α-diazoketones and amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org These methods provide direct access to the oxazole core from readily available starting materials. organic-chemistry.orgnih.gov

Table 3: Overview of Modern Metal-Catalyzed Syntheses

Metal Catalyst Reaction Type Key Reactants Product Type Reference
Palladium(II) acetate Three-component reaction 5-(2-chloroquinolin-3-yl)oxazole, isocyanide, water 3-(oxazol-5-yl)quinoline-2-carboxamide frontiersin.org
Gold(I) complex [2+2+1] Annulation Terminal alkyne, nitrile, quinoline N-oxide 2,5-disubstituted oxazole organic-chemistry.org
Copper(II) triflate Oxidative Cyclization α-diazoketone, amide 2,4-disubstituted oxazole organic-chemistry.org

This table highlights representative modern synthetic strategies using palladium, gold, and copper catalysts for the formation of oxazole and quinoline-oxazole structures.

Microwave-Assisted and Green Chemistry Syntheses

The synthesis of oxazole derivatives has increasingly benefited from the adoption of green chemistry principles, particularly microwave-assisted synthesis, to reduce reaction times, improve yields, and minimize the use of hazardous substances. ijpsonline.comnih.govmdpi.com These approaches are presented as cleaner, more efficient alternatives to conventional heating methods. mdpi.commdpi.com

Microwave irradiation has been effectively utilized in the synthesis of 5-substituted oxazoles through the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC). nih.govresearchgate.net In one study, a two-component cycloaddition reaction between substituted aryl aldehydes and TosMIC was conducted in isopropanol, a non-toxic green solvent, using potassium phosphate (B84403) as a base. mdpi.comnih.gov Under microwave irradiation at 65 °C, the reaction to form 5-phenyl oxazole was completed in just 8 minutes, achieving a 96% yield. nih.gov This highlights a significant rate enhancement compared to traditional methods. mdpi.com The efficiency of this microwave-assisted protocol was also demonstrated on a gram-scale, underscoring its potential for larger-scale applications. nih.gov

Green chemistry also encourages the use of solvent-free conditions or benign solvents like water. For instance, the synthesis of certain oxazole derivatives has been achieved using β-cyclodextrin as a catalyst in water. tandfonline.com Other green approaches include the use of solid supports, such as silica (B1680970) gel or montmorillonite (B579905) K10, which can facilitate reactions and simplify product purification. rasayanjournal.co.in These methods align with the goals of sustainable chemistry by reducing waste and avoiding toxic organic solvents. mdpi.comrasayanjournal.co.in

Table 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles nih.govresearchgate.net

Entry Aldehyde Base (equiv.) Conditions Time Product Yield (%)
1 Benzaldehyde K₃PO₄ (2) Microwave (350 W), IPA, 65 °C 8 min 5-Phenyl oxazole 96
2 4-Chlorobenzaldehyde K₃PO₄ (2) Microwave (350 W), IPA, 65 °C 6 min 5-(4-Chlorophenyl) oxazole 95
3 4-Methylbenzaldehyde K₃PO₄ (2) Microwave (350 W), IPA, 65 °C 5 min 5-(4-Tolyl) oxazole 98

Tandem Reactions and Cascade Processes

Tandem and cascade reactions offer a powerful strategy for the synthesis of complex molecules like 2,5-disubstituted oxazoles from simple precursors in a single operation, enhancing atom economy and procedural efficiency. nih.govrsc.org

A notable metal-free approach involves an iodine-catalyzed tandem oxidative cyclization. nih.govorganic-chemistry.org This method utilizes readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride as starting materials. organic-chemistry.orgresearchgate.net The reaction proceeds efficiently in DMF with tert-butyl hydroperoxide (TBHP) as the oxidant and sodium hydrogen carbonate as the base. organic-chemistry.org This process is characterized by its excellent functional group compatibility and mild conditions, avoiding the use of toxic heavy metals. organic-chemistry.org A proposed mechanism involves enolization, intramolecular attack, and subsequent oxidation to form the oxazole ring. organic-chemistry.org

Copper-catalyzed cascade reactions have also been developed for the synthesis of 2,5-disubstituted oxazoles. One such method involves the reaction of aromatic terminal alkenes with azides, using air as the oxidant. rsc.org This complex cascade includes a 1,3-dipolar cycloaddition, ring cleavage, hydrogen migration, denitrogenation, and an aerobic oxidative dehydrogenative cyclization. rsc.org

Another efficient tandem process is the I₂/TBHP-mediated oxidative cyclization, which constructs 2,5-disubstituted oxazoles from substituted chalcones and ammonium (B1175870) acetate. scispace.com This non-metal-catalyzed sequence demonstrates broad substrate scope. scispace.com Similarly, iodine-mediated aerobic oxidative cyclization of enaminone derivatives provides a transition-metal-free route to 2,4,5-trisubstituted oxazoles, involving the removal of four hydrogen atoms under mild conditions. acs.org

Table 2: Tandem/Cascade Synthesis of 2,5-Disubstituted Oxazoles nih.govorganic-chemistry.org

Entry Aldehyde Amine Precursor Catalyst/Oxidant Solvent Yield (%)
1 4-Nitrobenzaldehyde 2-Amino-1-phenylethanone HCl I₂ / TBHP DMF 81
2 4-Chlorobenzaldehyde 2-Amino-1-phenylethanone HCl I₂ / TBHP DMF 79
3 2-Naphthaldehyde 2-Amino-1-phenylethanone HCl I₂ / TBHP DMF 75

Regioselective Synthesis of 2,5-Disubstituted Oxazoles

Regioselectivity is a critical aspect of oxazole synthesis, ensuring the correct placement of substituents on the heterocyclic ring. Several methods have been developed to achieve the specific 2,5-disubstitution pattern.

One strategy involves the regioselective formation of the oxazole ring from acyclic precursors. A copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes provides a novel route to 2,5-disubstituted oxazoles. scispace.com This transformation, using a [Tpm*,BrCu(NCMe)]BF₄ catalyst, represents a significant deviation from the more common azide-alkyne cycloaddition that typically yields triazoles. scispace.com The reaction conditions can be optimized to favor the formation of the oxazole product over other potential isomers. scispace.com

Another powerful method for achieving regioselectivity relies on the functionalization of a pre-formed oxazole ring. This is exemplified by the selective deprotonation at the C-5 position of 2-(phenylsulfonyl)-1,3-oxazole using LDA at low temperatures. nih.gov The resulting C-5 carbanion is reactive towards a variety of electrophiles, allowing for the introduction of substituents at this position. The 2-phenylsulfonyl group can subsequently be displaced by organolithium reagents, providing a general and versatile route to a wide array of 2,5-disubstituted oxazoles. nih.gov This method allows for controlled, stepwise introduction of different groups at the C-5 and C-2 positions.

Table 3: Regioselective Synthesis of 2,5-Disubstituted Oxazoles via C-5 Functionalization nih.gov

Entry C-5 Electrophile C-2 Nucleophile (RLi) R¹ at C-5 R² at C-2 Overall Yield (%)
1 I₂ PhLi I Ph 85 (from 2-sulfonyl-5-iodo-oxazole)
2 n-Bu₃SnCl MeLi n-Bu₃Sn Me 88 (from 2-sulfonyl-5-stannyl-oxazole)
3 PhCHO n-BuLi CH(OH)Ph n-Bu 81 (from 2-sulfonyl-5-hydroxybenzyl-oxazole)

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of complex oxazoles like this compound often relies on the strategic synthesis of key precursors and the derivatization of stable intermediates. The van Leusen oxazole synthesis is a prominent example, utilizing aldehydes and tosylmethylisocyanide (TosMIC) as precursors. nih.govnih.gov

A highly relevant application of this method was the synthesis of 5-(2-tosylquinolin-3-yl)oxazole, a close structural analogue of the target compound. nih.gov This synthesis proceeds via a microwave-assisted van Leusen reaction between 2-chloroquinoline-3-carbaldehyde and TosMIC. tandfonline.comnih.gov The initial product can then be subjected to further derivatization, such as palladium-catalyzed amidation, to introduce additional functionality. tandfonline.com This demonstrates a modular approach where the quinoline and oxazole moieties are constructed sequentially.

Another general strategy involves the preparation of a versatile oxazole intermediate that can be elaborated upon. The synthesis of 2-(phenylsulfonyl)-1,3-oxazole serves this purpose effectively. nih.gov It is prepared from oxazole via C-2 deprotonation, reaction with diphenyldisulfide, and subsequent oxidation. nih.gov As detailed in the previous section, this sulfonyl-activated intermediate can be selectively functionalized at C-5 and C-2, providing a robust platform for creating diverse 2,5-disubstituted oxazoles. nih.gov The derivatization often involves cross-coupling reactions, such as Suzuki, Stille, or Negishi reactions, facilitated by the introduction of iodo or stannyl (B1234572) groups at the C-5 position. nih.gov For example, 5-iodo-2-(phenylsulfonyl)-1,3-oxazole can undergo a Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups, like a quinolyl moiety, at the C-5 position. nih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
2,5-Disubstituted oxazoles
5-Phenyl oxazole
5-(4-Chlorophenyl) oxazole
5-(4-Tolyl) oxazole
5-(Naphthalen-2-yl) oxazole
Tosylmethyl isocyanide (TosMIC)
2-Amino-1-phenylethanone hydrochloride
2,4,5-Trisubstituted oxazoles
2-(Phenylsulfonyl)-1,3-oxazole
5-Iodo-2-(phenylsulfonyl)-1,3-oxazole
5-(2-Tosylquinolin-3-yl)oxazole

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 5 3 Quinolyl Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Methyl-5-(3-quinolyl)oxazole analogues, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework by mapping the connectivity of protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group on the oxazole (B20620) ring, typically as a singlet in the range of δ 2.5-2.7 ppm. mdpi.com The single proton on the oxazole ring (H-4) would likely appear as a singlet further downfield. The protons of the quinoline (B57606) ring system will present a more complex pattern of doublets, triplets, and multiplets between δ 7.0 and 9.0 ppm, characteristic of a substituted quinoline. scirp.org The precise chemical shifts and coupling constants allow for the determination of the substitution pattern.

The ¹³C NMR spectrum complements the proton data, providing information on the carbon skeleton. The methyl carbon signal is expected to appear upfield (δ 10-25 ppm). mdpi.com The carbons of the oxazole and quinoline rings resonate in the aromatic region (δ 110-165 ppm). mdpi.combeilstein-journals.org The quaternary carbons, including those at the ring junctions and the point of attachment between the two heterocyclic systems, can be unambiguously identified using 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC). ipb.pt HMBC is particularly crucial for confirming the connectivity between the C-5 of the oxazole ring and the C-3 of the quinoline ring.

Advanced NMR techniques are essential for assigning these signals correctly. ipb.pt For instance, ¹H-¹H Correlation Spectroscopy (COSY) reveals proton-proton coupling networks within the quinoline ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon. The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure and differentiating between possible isomers. beilstein-journals.orgipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data for analogous quinoline and oxazole structures. mdpi.comscirp.orgmdpi.combeilstein-journals.org

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Oxazole-CH₃~2.6~14Singlet
Oxazole-C2-~162Quaternary carbon
Oxazole-H4~7.5~124Singlet
Oxazole-C5-~151Quaternary carbon, attachment point
Quinoline-H2'~8.9~150Doublet
Quinoline-C3'-~129Quaternary carbon, attachment point
Quinoline-H4'~8.5~132Singlet or narrow doublet
Quinoline-H5' to H8'7.6 - 8.2121 - 140Complex multiplets, doublets, triplets

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its elemental composition. mdpi.comrsc.org The technique provides a highly accurate mass measurement, allowing for the calculation of a molecular formula that distinguishes it from other compounds with the same nominal mass.

The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₀N₂O) can be precisely calculated. The mass spectrum would show this molecular ion peak as the most abundant ion under soft ionization conditions.

Analysis of the fragmentation pattern in the tandem MS (MS/MS) spectrum provides evidence for the compound's structure. The bond between the quinoline and oxazole rings is a likely point of cleavage. The stability of the heterocyclic rings means that characteristic fragments corresponding to the quinolyl and methyl-oxazolyl cations would be expected. Other potential fragmentation pathways could involve the loss of small neutral molecules like HCN or CO from the oxazole ring or the quinoline system.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound Predictions based on common fragmentation patterns of heterocyclic compounds. mdpi.comrsc.org

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNotes
207.0866[C₁₃H₁₁N₂O]⁺Protonated molecular ion [M+H]⁺
128.0522[C₉H₆N]⁺Fragment corresponding to the quinolinyl cation
82.0342[C₄H₄NO]⁺Fragment corresponding to the 2-methyl-oxazole cation
179.0917[C₁₂H₁₁N₂]⁺Loss of CO from the molecular ion

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the separation of the target compound from reaction byproducts and starting materials, as well as for the assessment of its purity. google.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a highly effective method for purity analysis and purification. beilstein-journals.orgnih.gov A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. beilstein-journals.orgsielc.com The purity of the compound is determined by integrating the area of its peak in the chromatogram, which should ideally be a single, sharp peak, and comparing it to the total area of all peaks detected. americanlaboratory.com

Column chromatography using silica (B1680970) gel is the standard method for purification on a preparative scale following synthesis. mdpi.com The choice of eluent, typically a mixture of non-polar (e.g., petroleum ether or hexane) and polar (e.g., ethyl acetate) solvents, is optimized using Thin Layer Chromatography (TLC) to achieve efficient separation. beilstein-journals.org

Gas chromatography can also be used, particularly for assessing the purity of more volatile analogues or intermediates. nih.gov The choice of column and temperature program is critical for achieving good separation without thermal degradation of the compound.

Structure Activity Relationship Sar Elucidation of 2 Methyl 5 3 Quinolyl Oxazole Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of 2-methyl-5-(3-quinolyl)oxazole analogues are profoundly influenced by the nature and position of various substituents on both the quinoline (B57606) and oxazole (B20620) rings. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for optimal anticancer activity.

Furthermore, variations on the aryl group attached to the 2-position of the oxazole ring have revealed critical SAR trends. The presence and position of electron-donating or electron-withdrawing groups on this phenyl ring can dramatically alter the anticancer potency. Studies have shown that certain substitution patterns on this aryl ring lead to compounds with impressive growth inhibitory (GI50) values against a panel of human cancer cell lines. For example, specific substitutions have resulted in compounds with GI50 values in the sub-micromolar to low micromolar range, indicating potent anticancer activity. researchgate.net

The following interactive data table summarizes the anticancer activity of a series of this compound analogues with variations at the 6-position of the quinoline ring and on the 2-aryl substituent of the oxazole ring. The data is presented as the mean graph midpoint (log10 GI50) from the NCI-60 cancer cell line screen.

Stereochemical Considerations and Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of this compound analogues, the introduction of chiral centers can lead to stereoisomers with potentially different pharmacological profiles. While specific studies on the stereochemistry of this compound are limited, the principles of stereoselectivity in drug action are well-established.

The differential activity of stereoisomers often arises from their distinct interactions with chiral biological targets such as enzymes and receptors. One enantiomer may fit more snugly into a binding pocket, leading to a more potent effect, while the other may have a weaker interaction or even interact with a different target altogether, potentially leading to off-target effects.

For example, in related heterocyclic compounds, the absolute configuration of chiral centers has been shown to be crucial for cytotoxic activity. The synthesis and biological evaluation of different stereoisomers of such compounds have revealed that one enantiomer can be significantly more potent than the other. This underscores the importance of controlling stereochemistry during the synthesis of drug candidates to ensure the desired therapeutic effect and minimize potential adverse reactions.

Pharmacophore Elucidation and Essential Structural Motifs for Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Elucidating the pharmacophore of this compound analogues is a critical step in understanding their mechanism of action and in designing new, more potent inhibitors.

Based on SAR studies of quinoline and oxazole-based anticancer agents, several key structural motifs have been identified as essential for activity:

The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is a crucial feature. It often acts as a hydrogen bond acceptor, enabling a key interaction with the biological target, such as the hinge region of a kinase. This interaction is often pivotal for the inhibitory activity of quinoline-based compounds.

The Planar Aromatic System: The fused aromatic system of the quinoline ring, along with the attached oxazole ring, provides a rigid, planar scaffold. This planarity is often important for effective π-π stacking interactions within the binding site of a target protein.

The 5-Substituted Quinoline Moiety: The connection of the quinoline ring at the 5-position of the oxazole is a defining feature of this class of compounds. This specific linkage dictates the spatial orientation of the two heterocyclic systems, which is critical for proper alignment within the target's binding site.

Substituents on the Quinoline and 2-Aryl Rings: As discussed in section 5.1, the nature and position of substituents on both the quinoline and the 2-aryl rings are critical for modulating potency. These substituents can act as additional hydrogen bond donors or acceptors, or they can occupy specific hydrophobic pockets within the target protein, thereby enhancing binding affinity. For instance, halogen substitutions on the quinoline ring and various substitutions on the 2-aryl moiety have been shown to be important for potent anticancer activity. researchgate.net

A hypothetical pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor feature corresponding to the quinoline nitrogen, one or more aromatic ring features representing the planar heterocyclic systems, and specific hydrophobic and/or hydrogen bonding features corresponding to the optimal substituents identified through SAR studies.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 5 3 Quinolyl Oxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand how a ligand, such as 2-Methyl-5-(3-quinolyl)oxazole, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies can elucidate the compound's mechanism of action and guide the design of more potent derivatives. researchgate.net

In a typical docking study involving a quinoline-oxazole hybrid, the compound would be docked into the active site of a relevant biological target. For instance, given the known anticancer activities of many quinoline (B57606) derivatives, a potential target could be an enzyme like DNA topoisomerase I. researchgate.net The simulation would explore various possible binding poses of the ligand within the enzyme's binding pocket, calculating a binding affinity score for each pose. mdpi.com

The interactions stabilizing the ligand-target complex are then analyzed. For this compound, these interactions would likely involve:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitrogen and oxygen atoms in the oxazole (B20620) ring could act as hydrogen bond acceptors, interacting with donor residues (e.g., Lysine, Arginine) in the active site. rsc.org

π-π Stacking: The aromatic systems of the quinoline and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the aromatic rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

The results of such a simulation are often presented in a table summarizing the binding affinities and key interacting residues.

Table 1: Simulated Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value
Target Protein (Example) DNA Topoisomerase I
Binding Affinity (kcal/mol) -8.5 to -10.0
Interacting Residues Lys105, Val90, Ala103, Phe120

| Types of Interactions | Hydrogen Bonds, π-π Stacking, van der Waals |

These docking studies suggest that the quinoline-oxazole scaffold can fit effectively into the binding sites of various enzymes, with its specific functional groups forming a network of stabilizing interactions. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. irjweb.comnih.gov These calculations provide fundamental information about the molecule's structure, stability, and reactivity. For this compound, DFT studies can reveal its electronic landscape and predict its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Calculated Quantum Chemical Properties for this compound (Illustrative Values)

Property Calculated Value (Illustrative) Significance
E_HOMO -6.2 eV Electron-donating ability
E_LUMO -1.8 eV Electron-accepting ability
Energy Gap (ΔE) 4.4 eV Chemical reactivity, stability

| Dipole Moment | 3.5 D | Molecular polarity |

These theoretical calculations are valuable for understanding the molecule's intrinsic properties, which can influence its biological activity and its potential in optoelectronic applications. researchgate.netresearchgate.net

Theoretical Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be assessed. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov These predictions are often based on the compound's structural features and physicochemical properties.

For this compound, ADME properties can be predicted using various computational models and rules, such as Lipinski's "rule of five." nih.gov This rule suggests that poor absorption or permeation is more likely when a compound violates certain criteria related to molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

Other important predicted parameters include:

Topological Polar Surface Area (TPSA): This descriptor correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. ucsd.edu

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Table 3: Predicted ADME Properties for this compound

Property Predicted Value/Status Implication for Drug-Likeness
Molecular Weight ~236 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity) ~3.0 Compliant with Lipinski's Rule (<5)
Hydrogen Bond Donors 0 Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 3 (N, N, O) Compliant with Lipinski's Rule (≤10)
Lipinski's Rule Violations 0 Good oral bioavailability predicted
TPSA ~42 Ų Good intestinal absorption predicted
Gastrointestinal Absorption High Favorable for oral administration

| BBB Permeant | Yes | Potential for CNS activity |

Based on these in silico predictions, this compound is expected to exhibit good drug-like properties with high oral absorption and the potential to cross the blood-brain barrier. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the activity of new, untested compounds can be predicted based solely on their structural features, encoded as numerical descriptors. mdpi.com

To build a QSAR model for a series of quinoline-oxazole derivatives, one would need a dataset of compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). mdpi.com Various molecular descriptors would then be calculated for each compound, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe molecular branching and connectivity.

Geometrical descriptors: 3D properties like molecular surface area.

Electrostatic and Quantum Chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the most relevant descriptors with the observed activity. nih.govnih.gov

A hypothetical QSAR equation might look like: pIC50 = c0 + (c1 * logP) + (c2 * TPSA) + (c3 * E_HOMO)

Where pIC50 is the predicted biological activity, and c0, c1, c2, c3 are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and cross-validation (Q²). nih.gov A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new analogues with potentially enhanced activity. mdpi.com

Future Research Trajectories and Innovations for Quinoline Oxazole Scaffolds in Chemical Biology

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The future of quinoline-oxazole research is intrinsically linked to the development of innovative and efficient synthetic strategies. While classical methods have established the groundwork, next-generation methodologies are focusing on improving yield, accessibility, and the capacity to generate diverse libraries of analogues.

A cornerstone in the synthesis of oxazole (B20620) rings is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC). This method has been successfully applied to create quinoline-oxazole structures. For instance, a reported synthesis of 5-(2-chloroquinolin-3-yl)oxazole employs a Van Leusen route procedure involving the reaction between 2-chloroquinoline-3-carbaldehydes and TosMIC. nih.gov This foundational reaction can be further optimized and adapted for the synthesis of a wider array of derivatives, including 2-Methyl-5-(3-quinolyl)oxazole.

Modern synthetic chemistry is increasingly moving towards greener and more efficient techniques. Future explorations will likely focus on:

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and improve yields. Microwave-assisted Van Leusen reactions have been reported for the synthesis of various 5-aryl-1,3-oxazole compounds, demonstrating the potential for rapid library generation. nih.gov

Catalyst Innovation: The use of novel catalysts, such as biocatalysts or eco-friendly solid acid catalysts, can lead to more sustainable synthetic processes. tandfonline.com For example, transition-metal catalysis, particularly with palladium, is instrumental in subsequent modifications and functionalizations of the quinoline-oxazole core. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and consistency, which is crucial for producing compound libraries for screening.

The goal is to create a synthetic toolbox that allows for the systematic and facile modification of both the quinoline (B57606) and oxazole moieties. This will enable the generation of large, diverse libraries of compounds, which is essential for exploring the structure-activity relationships (SAR) and identifying lead compounds with desirable biological profiles.

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis

MethodologyKey Reagents/ConditionsAdvantagesPotential Application for Quinoline-Oxazoles
Van Leusen ReactionAldehyde (e.g., quinoline-3-carbaldehyde), TosMIC, Base (e.g., K₂CO₃)Reliable, good yields, versatile for 5-substituted oxazoles.Direct synthesis of the 5-(quinolyl)oxazole core. nih.gov
Condensation Reactionsα-Bromo ketones, Amides (e.g., acetamide)Access to different substitution patterns (e.g., 2,4,5-trisubstituted oxazoles).Synthesis of analogues with substitution on the oxazole ring. nih.gov
Microwave-Assisted SynthesisStandard reagents under microwave irradiationRapid reaction times, improved yields, high efficiency.Accelerated library synthesis for high-throughput screening. nih.govtandfonline.com
Palladium-Catalyzed CouplingOrganoboronic acids, Pd catalystEnables sp²-sp² bond formation for creating complex biphenyl-like structures.Further diversification of the quinoline-oxazole scaffold. tandfonline.com

Identification of Undiscovered Biological Targets and Mechanisms of Action

Quinoline and oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. tandfonline.comnih.gov A key future trajectory for compounds like this compound is the precise identification of their molecular targets and the elucidation of their mechanisms of action.

Structurally related 2-methyl-4,5-disubstituted oxazoles have been identified as potent antitubulin agents. These compounds act as antimitotic agents by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov Molecular modeling studies have shown that these molecules fit into a hydrophobic subpocket at the colchicine site, establishing key interactions with amino acid residues like Cys241. nih.gov Given the structural similarities, it is plausible that this compound could also target the tubulin cytoskeleton.

Future research should employ a multi-pronged approach to uncover novel targets:

Affinity-Based Proteomics: Techniques such as chemical proteomics can identify the direct binding partners of a quinoline-oxazole probe within the cellular proteome.

Phenotypic Screening and Target Deconvolution: High-content screening can reveal the cellular phenotype induced by the compound, followed by genetic (e.g., CRISPR/Cas9 screening) or proteomic approaches to identify the target responsible for that phenotype.

In Silico Target Prediction: Computational algorithms can predict potential biological targets based on the chemical structure of this compound by comparing it to libraries of known bioactive ligands.

Understanding the mechanism of action is critical. For instance, if the compound is found to have antiproliferative activity, studies would need to investigate its effects on cell cycle progression, DNA damage response, and induction of apoptosis pathways. nih.gov Uncovering these targets and mechanisms will not only reveal new biology but also guide the rational design of more selective and potent next-generation compounds.

Rational Design of Next-Generation Quinoline-Oxazole Analogues

With a foundational scaffold like this compound, rational design strategies are paramount for developing analogues with enhanced potency, selectivity, and drug-like properties. This process relies heavily on understanding the structure-activity relationship (SAR).

Studies on related 2-methyl-4,5-disubstituted oxazoles have provided valuable SAR insights. For example, the nature and position of substituents on an attached phenyl ring profoundly influence antiproliferative activity. nih.gov It was found that moieties like an m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group at the 5-position of the oxazole ring resulted in the greatest activity, with IC₅₀ values in the nanomolar range. nih.gov Conversely, moving a methoxy (B1213986) substituent from the para- to the meta-position led to a drastic reduction in activity. nih.gov

Future rational design efforts for analogues of this compound will involve:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, the methyl group at the 2-position of the oxazole could be replaced with other small alkyl or halogenated groups.

Scaffold Hopping: Maintaining key pharmacophoric features while altering the core heterocyclic structure to discover novel intellectual property and potentially improved properties.

Computational Chemistry: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of newly designed analogues with their putative biological targets (such as the colchicine site of tubulin). This can prioritize the synthesis of compounds with the highest predicted affinity and best fit. nih.gov

The objective is to create a new generation of quinoline-oxazole compounds that are not only highly potent but also selective for their intended target, thereby minimizing potential off-target effects.

Table 2: Antiproliferative Activity of Structurally Related 2-Methyl-4,5-disubstituted Oxazoles

CompoundKey Structural FeatureActivity Range (IC₅₀)Reference
Analogue 4g5-(m-fluoro-p-methoxyphenyl) group0.35-4.6 nM nih.gov
Analogue 4i5-(p-ethoxyphenyl) group0.5–20.2 nM nih.gov
Analogue 4a5-(2'-naphthyl) group0.5–73.2 nM nih.gov
Combretastatin A-4 (CA-4)Reference Compound0.8-19.8 nM nih.gov

Data represents activity against a panel of human cancer cell lines.

Integration with Advanced Biological Screening Platforms for High-Throughput Discovery

The discovery of novel bioactive quinoline-oxazole compounds can be dramatically accelerated by integrating diverse chemical libraries with advanced high-throughput screening (HTS) platforms. mdpi.comku.edu HTS allows for the rapid evaluation of tens of thousands to millions of compounds for their ability to modulate a specific biological target or cellular process. ku.edu

The future of drug discovery with the quinoline-oxazole scaffold will depend on leveraging these platforms. This involves several key aspects:

Library Synthesis and Curation: Creating large and structurally diverse libraries of quinoline-oxazole analogues, as discussed in section 7.1. These libraries should be optimized for drug-like properties to maximize the chances of finding viable hits. ku.edu

Assay Development: Designing robust and miniaturized assays suitable for HTS. These can be biochemical assays (e.g., enzyme inhibition) or cell-based assays that measure endpoints like cell viability, reporter gene expression, or changes in specific biomarkers. mdpi.com

Advanced Screening Technologies: Utilizing state-of-the-art screening technologies such as:

High-Content Imaging (HCI): This technology provides detailed, image-based readouts of cellular events, allowing for the simultaneous measurement of multiple parameters and providing deeper insights into a compound's mechanism of action.

Label-Free Detection: Technologies that can detect molecular interactions without the need for fluorescent or radioactive labels, reducing assay interference.

Microfluidic Screening: Using microdroplet technology for HTS can drastically reduce reagent volumes and increase throughput, making the screening process more efficient and cost-effective. nih.gov

By systematically screening diverse quinoline-oxazole libraries against a wide range of biological targets, researchers can efficiently identify novel hit compounds. These hits can then be advanced into lead optimization programs, guided by the rational design principles outlined previously, to ultimately develop new chemical probes and potential therapeutic candidates.

Q & A

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (PEG-400, Cremophor EL) or nanoformulations (liposomes).
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life and tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.